molecular formula C11H14O2 B8755479 2-(4-Methoxyphenyl)-2-methylpropanal

2-(4-Methoxyphenyl)-2-methylpropanal

Cat. No.: B8755479
M. Wt: 178.23 g/mol
InChI Key: SCBSHTCRFXBYQN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylpropanal (CAS: Not explicitly provided) is an aldehyde derivative featuring a 4-methoxyphenyl group attached to a branched propanal backbone. This compound is synthesized via a reaction involving 2-fluoroanisole and isobutyronitrile in tetrahydrofuran (THF) under reflux conditions, using potassium hexamethyldisilazide (KHMDS) as a base . Its structure combines an electron-donating methoxy group with an aldehyde functional group, making it relevant in organic synthesis and materials science. The methoxy group enhances electronic delocalization, which can influence photophysical properties, as observed in related quinazoline derivatives .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-methylpropanal

InChI

InChI=1S/C11H14O2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3

InChI Key

SCBSHTCRFXBYQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldehydes with Aromatic Substituents

3-(4-tert-Butylphenyl)-2-methylpropanal (Butylphenyl Methylpropional)
  • Structure : Differs by substituting the methoxy group with a tert-butyl group at the para position.
  • Properties : Widely used in fragrances due to its stability and low volatility. The tert-butyl group provides steric bulk, reducing reactivity compared to the methoxy-substituted analog. Safety evaluations by the Scientific Committee on Consumer Safety (SCCS) highlight its use in cosmetics .
  • Key Contrast : The tert-butyl group is electron-donating via hyperconjugation but lacks the resonance effects of the methoxy group, leading to differences in electronic behavior and applications.
3-(4-Methoxyphenyl)-2-methylpropanal (Positional Isomer)
  • Structure : Positional isomer with the methoxy group retained but the aldehyde at a different carbon.
  • Properties: Not explicitly detailed in the evidence, but positional isomerism could alter steric and electronic profiles, affecting reactivity and intermolecular interactions .

Alcohol and Amine Derivatives

2-(4-Ethoxyphenyl)-2-methylpropanol
  • Structure : Ethoxy group replaces methoxy, and the aldehyde is reduced to a primary alcohol.
  • Properties : The ethoxy group slightly increases hydrophobicity compared to methoxy. The alcohol functional group reduces electrophilicity, making it less reactive in condensation reactions. Used in specialty chemicals and intermediates .
1-(4-Methoxyphenyl)-2-methylpropan-2-amine
  • Structure : Aldehyde replaced by an amine group.
  • Molecular weight: 179.26 g/mol (CAS: 64-13-1). Applications include pharmaceutical intermediates, though its biological activity is distinct from the aldehyde analog .

Functional Group Variations in Fluorescent Compounds

highlights that methoxyphenyl-substituted quinazoline derivatives (e.g., 5d and 5g ) exhibit enhanced fluorescence intensity and redshifted emission compared to fluorophenyl analogs (e.g., 5a–c ). The methoxy group’s strong electron-donating nature improves π-conjugation, increasing quantum yields and Stokes shifts. For example:

  • Compound 5d (4-fluorophenyl + 2-methoxyphenyl): Highest emission intensity (λem ≈ 490 nm, Stokes shift ~135 nm).
  • Compound 5g (dual 4-methoxyphenyl groups): Slightly lower intensity than 5d due to excessive electron donation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Functional Group Key Properties/Applications Reference
2-(4-Methoxyphenyl)-2-methylpropanal 4-methoxyphenyl Aldehyde Enhanced fluorescence in conjugated systems; synthetic intermediate
3-(4-tert-Butylphenyl)-2-methylpropanal 4-tert-butylphenyl Aldehyde Fragrance ingredient; low volatility
2-(4-Ethoxyphenyl)-2-methylpropanol 4-ethoxyphenyl Alcohol Hydrophobic intermediate; reduced reactivity
1-(4-Methoxyphenyl)-2-methylpropan-2-amine 4-methoxyphenyl Amine Pharmaceutical intermediate; MW = 179.26

Table 2: Photophysical Properties of Methoxyphenyl-Substituted Compounds (Adapted from )

Compound Substituents λem (nm) Stokes Shift (nm) Quantum Yield
5d 4-fluorophenyl + 2-methoxyphenyl 490 135 High
5g Dual 4-methoxyphenyl 485 130 Moderate
5a 4-fluorophenyl 480 (with shoulder) 125 Low

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